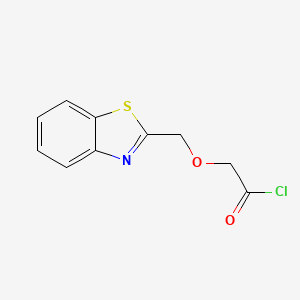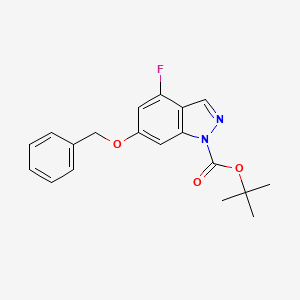
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride
Overview
Description
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride typically involves the reaction of 2-aminobenzenethiol with acyl chlorides under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with acyl chlorides, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization: The formation of benzothiazole rings through cyclization is a notable reaction involving this compound.
Common reagents used in these reactions include diethylsilane, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and carbon dioxide (CO2) under specific conditions . Major products formed from these reactions include various benzothiazole derivatives, which are valuable in pharmaceutical and chemical research.
Scientific Research Applications
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride involves its interaction with molecular targets, leading to the formation of benzothiazole rings. These rings can interact with various biological pathways, depending on the specific derivative formed. For example, benzothiazole derivatives can inhibit enzymes or interact with cellular receptors, leading to their biological effects .
Comparison with Similar Compounds
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is unique due to its specific structure and reactivity. Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole compounds.
Benzothiazole: The core structure found in many derivatives with various biological activities.
These compounds share similar synthetic routes and applications but differ in their specific chemical properties and biological activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMQOVJLSXZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-7-methoxyfuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B1376896.png)
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)


![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)







![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
